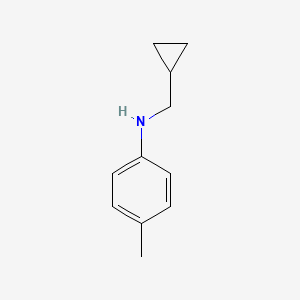

N-(Cyclopropylmethyl)-4-methylaniline

Description

N-(Cyclopropylmethyl)-4-methylaniline is an aromatic amine derivative with a 4-methyl-substituted aniline core and a cyclopropylmethyl group attached to the nitrogen atom. This structure combines the electron-donating methyl group on the benzene ring with the sterically demanding cyclopropylmethyl moiety on the amine.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-2-6-11(7-3-9)12-8-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWDOXBEGQXRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651278 | |

| Record name | N-(Cyclopropylmethyl)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-35-0 | |

| Record name | N-(Cyclopropylmethyl)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Catalytic Hydrogenation Method

A patented method (US11407710B2) describes a one-pot synthesis combining nitro reduction and amino alkylation steps using catalytic hydrogenation. The key features are:

- Raw Materials: A nitro-substituted aniline derivative (represented as Formula II) and cyclopropyl formaldehyde.

- Catalyst and Acid: The reaction employs a catalyst and an acid to facilitate hydrogenation and alkylation.

- Process Conditions: The reaction is carried out under hydrogen pressure, with controlled temperature and reaction time.

- Advantages: This method reduces post-processing steps, lowers production costs, improves yield, and produces fewer impurities, making it suitable for industrial scale-up.

Reaction Scheme Summary:

| Step | Description | Details |

|---|---|---|

| 1 | Nitro reduction | Conversion of nitro group to amine |

| 2 | Amino alkylation | Reaction of amine with cyclopropyl formaldehyde |

| 3 | One-pot operation | Both steps occur sequentially in one reactor |

Reaction Parameters:

| Parameter | Range/Value |

|---|---|

| Molar ratio (Formula II : cyclopropyl formaldehyde) | 1 : 0.5–3 |

| Mass ratio (Formula II : acid) | 1 : 0.01–0.6 |

| Mass ratio (Formula II : catalyst) | 1 : 0.001–0.05 |

| Mass ratio (Formula II : solvent) | 1 : 2–10 |

| Temperature | 30–150 °C |

| Hydrogen pressure | 0.2–5.0 MPa (preferably 1.0–3.0 MPa) |

| Reaction time | 8–20 hours |

This method achieves high purity and yield with simplified post-treatment, avoiding the formation of di-substituted byproducts common in other reductive amination protocols.

Comparative Analysis of Catalytic Systems and Conditions

The choice of catalyst and acid, as well as the reaction conditions, critically influence the efficiency of the synthesis:

| Aspect | Details | Impact on Synthesis |

|---|---|---|

| Catalyst | Typically noble metal catalysts (e.g., Pd/C) or other hydrogenation catalysts | Facilitates reduction and alkylation steps |

| Acid | Used to activate cyclopropyl formaldehyde and stabilize intermediates | Enhances reaction rate and selectivity |

| Hydrogen Pressure | 0.2–5.0 MPa, optimized around 1.0–3.0 MPa | Higher pressure improves conversion but must be balanced for safety and cost |

| Temperature | 30–150 °C | Higher temperature accelerates reaction but may increase side reactions |

| Reaction Time | 8–20 hours | Longer times ensure completion but affect throughput |

Limitations of Alternative Methods

Prior methods employing sodium triacetoxyborohydride and trifluoroacetic acid for reductive amination have drawbacks:

- High cost of reagents.

- Formation of multiple di-substituted byproducts.

- Lower overall yield.

- Complex post-reaction purification.

The one-pot catalytic hydrogenation method addresses these issues by integrating reduction and alkylation, simplifying the process and improving product quality.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Sodium triacetoxyborohydride reductive amination | Uses boron reagent and acid | Moderate yield, complex purification | Expensive reagents, low selectivity |

| One-pot catalytic hydrogenation | Combined nitro reduction and alkylation in one reactor | High yield, clean production, cost-effective | Requires hydrogenation setup and catalyst |

| Multi-step synthesis (literature) | Separate reduction and alkylation steps | Control over each step | More time-consuming, more purification |

Research Findings and Industrial Applicability

The one-pot catalytic hydrogenation method has been demonstrated to be scalable and suitable for industrial production due to:

- High Yield: Reduced side reactions increase product yield.

- Clean Production: Fewer impurities reduce purification burden.

- Cost Efficiency: Lower reagent costs and simplified operations.

- Operational Simplicity: One reactor process reduces equipment and labor requirements.

These factors make it the preferred method for preparing N-(Cyclopropylmethyl)-4-methylaniline in pharmaceutical and chemical manufacturing contexts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(Cyclopropylmethyl)-4-methylaniline can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the methyl group can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives

Scientific Research Applications

Chemistry

N-(Cyclopropylmethyl)-4-methylaniline serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to function as a valuable building block for developing new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a building block in synthesizing drugs targeting central nervous system disorders and other therapeutic areas. Key biological activities include:

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis, particularly in breast cancer cells (MCF-7) at concentrations ranging from 10 µM to 50 µM.

- Neuroprotective Effects : Investigated for potential neuroprotective properties in models of neurodegenerative diseases like Alzheimer's disease, influencing pathways related to neuroinflammation and oxidative stress.

- Antimicrobial Properties : Demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.

Industrial Applications

The compound is utilized in producing advanced materials, including polymers and resins, due to its unique structural properties. Its reactivity makes it suitable for various applications in chemical manufacturing.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor Activity | Inhibits proliferation in MCF-7 breast cancer cells at concentrations of 10-50 µM | |

| Neuroprotective | Potential influence on neuroinflammation pathways in Alzheimer's models | |

| Antimicrobial | Effective against various bacterial strains |

Table 2: Synthesis Methods Overview

| Synthesis Method | Description | Efficiency |

|---|---|---|

| Hydrogenation | Hydrogenation of precursor with cyclopropyl formaldehyde | High |

| Bromomethyl Cyclopropane | Reaction with bromomethyl cyclopropane | Moderate |

| Continuous Flow Processes | Enhanced efficiency and scalability | Very High |

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

Profluralin (N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-trifluoromethylaniline)

- Structure : Features a trifluoromethyl group at the 4-position, nitro groups at 2,6-positions, and an N-cyclopropylmethyl-N-propyl substitution.

- Properties : The electron-withdrawing nitro and trifluoromethyl groups enhance electrophilicity, making Profluralin a potent herbicide. Its log P (lipophilicity) is higher than N-(Cyclopropylmethyl)-4-methylaniline due to these substituents.

- Applications : Used as a pre-emergent herbicide, contrasting with the target compound, which lacks pesticidal substituents .

4-Cyclopropyl-N-methylaniline

- Structure : Cyclopropyl group at the benzene 4-position and a methyl group on the nitrogen.

- Properties : The cyclopropyl ring on the benzene alters conjugation, imparting moderate electron-withdrawing effects. This differs from the target compound, where the cyclopropylmethyl on nitrogen primarily contributes to steric hindrance.

2-Chloro-N-(1-cyclopropylethyl)-4-methylaniline

- Structure : Chlorine at the 2-position, a branched cyclopropylethyl group on nitrogen, and a 4-methyl group.

- Properties : Chlorine’s electron-withdrawing effect increases acidity of the NH group. The cyclopropylethyl group introduces greater steric hindrance than the cyclopropylmethyl in the target compound.

- Applications: Potential intermediate in pharmaceuticals, where halogenation enhances bioactivity .

Physicochemical Properties

| Compound | Key Substituents | log P (Predicted) | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 4-Me, N-(cyclopropylmethyl) | ~3.2 | Low | Not reported |

| Profluralin | 4-CF₃, 2,6-NO₂, N-propyl | ~4.8 | Very low | 68–70 |

| 4-Cyclopropyl-N-methylaniline | 4-cyclopropyl, N-Me | ~2.5 | Moderate | Not reported |

| 2-Chloro-N-(1-cyclopropylethyl)-4-methylaniline | 2-Cl, N-(cyclopropylethyl) | ~3.5 | Low | Not reported |

Note: Predicted log P values are based on substituent contributions ().

Crystallographic and Spectroscopic Data

- Schiff Base Analog (): The (E)-configuration and dihedral angle (30.4°) between aromatic rings in similar compounds suggest that this compound may adopt a non-planar conformation, affecting packing in solid-state structures .

- Characterization : ¹H/¹³C NMR and MALDI-TOF () are standard techniques for verifying the target compound’s structure, with cyclopropylmethyl protons appearing as distinct multiplet signals .

Biological Activity

N-(Cyclopropylmethyl)-4-methylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to a 4-methylaniline structure, characterized by the molecular formula and a molecular weight of approximately 161.24 g/mol. The unique structural features of this compound contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyclopropylmethyl group enhances binding affinity and specificity, which may influence several biochemical pathways. These interactions are crucial in understanding the compound's therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Compounds with similar structures have been studied for their ability to inhibit bacterial growth and may serve as potential leads for developing new antibiotics. For instance, preliminary studies suggest effective inhibition against specific strains of bacteria.

Anticancer Potential

The compound has also shown promise in anticancer applications. In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including:

- HepG2 (liver cancer)

- MDA-MB-231 (breast cancer)

- HCT116 (colon cancer)

Table 1 summarizes the inhibitory effects observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 18.5 ± 2.3 | Inhibition of specific kinases |

| MDA-MB-231 | 33.6 ± 4.3 | Induction of apoptosis |

| HCT116 | 41.5 ± 5.0 | Inhibition of cell migration |

The data indicates that the compound's effectiveness varies across different cancer types, suggesting a need for further investigation into its mechanism of action.

Case Studies and Research Findings

- Kinase Inhibition : A study highlighted the compound's ability to inhibit Mer and c-Met kinases, which are critical in cancer biology. The IC50 values for these kinases were reported as follows:

- Safety Profile : In hERG testing (a standard assay for assessing cardiac safety), this compound exhibited a favorable safety profile, indicating potential for therapeutic use without significant cardiotoxicity .

- Stability Studies : The compound demonstrated good metabolic stability in liver microsomes, with a half-life of approximately , suggesting it could maintain effective concentrations in vivo .

Q & A

Q. What synthetic methodologies are effective for preparing N-(Cyclopropylmethyl)-4-methylaniline derivatives?

The Chan-Lam coupling reaction is a robust method for synthesizing N-substituted anilines. Using Pd(dba)₂ (2.5 mol%) as the catalyst, BINAP (5 mol%) as the ligand, and sodium tert-butoxide as the base in anhydrous dioxane at 100°C for 8 hours yields derivatives with 35–74% efficiency. Reaction progress can be monitored via TLC, and purification involves column chromatography. Characterization is performed using ¹H/¹³C NMR and MALDI-TOF mass spectrometry .

Q. How should researchers confirm the structural integrity of synthesized this compound compounds?

A combination of spectroscopic and crystallographic techniques is recommended:

- ¹H/¹³C NMR : Identifies functional groups and substituent positions (e.g., cyclopropylmethyl protons at δ 0.4–1.2 ppm) .

- MALDI-TOF MS : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for Schiff base analogs (e.g., orthorhombic Pbca space group, R-factor = 0.040) .

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- First Aid : Immediate rinsing with water for skin/eye exposure; artificial respiration if inhaled .

- Storage : Inert conditions (N₂ or Ar atmosphere) to avoid decomposition .

Advanced Research Questions

Q. How can machine learning optimize C–N cross-coupling reactions involving this compound?

Random forest algorithms trained on high-throughput datasets (e.g., catalyst-additive combinations) predict reaction yields and inhibitory effects. Key parameters include:

Q. What structural modifications enhance the bioactivity of this compound derivatives?

Introducing electron-withdrawing groups (e.g., trifluoromethyl, perfluoroisopropyl) and halogen atoms (e.g., bromine) significantly improves insecticidal activity. For example:

| Modification | Bioassay Result (1 mg/L) | Target Pest |

|---|---|---|

| 3-(N-(Cyclopropylmethyl)benzamido) | 100% mortality | Plutella xylostella |

| Additional Br at phenyl C6 | Enhanced LC₅₀ | Spodoptera frugiperda |

| Mechanistic studies suggest these groups enhance binding to acetylcholinesterase . |

Q. How can isotopic labeling (e.g., ¹¹C) be applied to this compound for pharmacokinetic studies?

The [¹¹C]CO₂ fixation-reduction method enables rapid labeling:

Q. What crystallographic parameters are critical for resolving steric effects in this compound analogs?

High-resolution X-ray data (e.g., 113 K, Cu-Kα radiation) reveal:

- Bond Lengths : C–N = 1.28 Å (indicative of partial double-bond character in Schiff bases).

- Dihedral Angles : 30.4° between aryl and heterocyclic rings, influencing conformational flexibility . SHELX programs (e.g., SHELXL for refinement) are recommended for handling twinned or high-symmetry crystals .

Data Contradiction Analysis

Q. Why do yields vary widely (35–74%) in Chan-Lam couplings of this compound derivatives?

Discrepancies arise from:

Q. How do conflicting reports on the environmental stability of this compound analogs align?

While Profluralin (a related dinitroaniline) exhibits moderate persistence in soil (DT₅₀ = 30–60 days), fluorinated analogs show extended half-lives due to C–F bond stability. Contradictions stem from differing test conditions (e.g., pH, microbial activity) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.